molecular formula C23H18N2O4 B250714 N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B250714
M. Wt: 386.4 g/mol
InChI Key: LYJPIWONFAEOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer therapy and other related fields.

Mechanism of Action

N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects by selectively inhibiting the tyrosine kinase activity of EGFR, which is a key regulator of cell growth, differentiation, and survival. By blocking the activation of downstream signaling pathways, N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, and reduce inflammation and oxidative stress in other cell types. The specificity and potency of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide make it a promising candidate for targeted cancer therapy and other related applications.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK, leading to cell cycle arrest and apoptosis. In other cell types, N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can reduce inflammation and oxidative stress by modulating the activity of transcription factors, such as NF-κB and Nrf2. N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have neuroprotective effects by reducing glutamate-induced excitotoxicity and oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, including its high potency and selectivity, well-established synthesis method, and extensive literature on its pharmacological effects. However, there are also some limitations to its use, such as its relatively high cost and potential off-target effects. It is important to carefully design experiments and controls to minimize these potential confounding factors.

Future Directions

There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including:
1. Further optimization of the synthesis method to improve yield and purity, and to develop more efficient and cost-effective production methods.
2. Investigation of the potential applications of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance efficacy and reduce side effects.
3. Exploration of the potential applications of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in other diseases and conditions, such as neurodegenerative diseases, cardiovascular diseases, and inflammation.
4. Development of novel analogs of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide with improved pharmacological properties, such as increased potency, selectivity, and bioavailability.
5. Investigation of the potential mechanisms of resistance to N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in cancer cells, and development of strategies to overcome resistance and improve therapeutic outcomes.
In conclusion, N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a potent and selective inhibitor of EGFR tyrosine kinase, with potential applications in cancer therapy and other related fields. Its well-established synthesis method, extensive literature, and range of pharmacological effects make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a series of chemical reactions, starting with the condensation of 2-amino-5-bromobenzoxazole with 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzaldehyde. The resulting intermediate is then subjected to a series of steps, including reduction, acylation, and cyclization, to yield the final product. The synthesis of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been optimized to achieve high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in cancer therapy, as EGFR is overexpressed in many types of cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been investigated for its potential applications in other fields, such as neuroprotection, inflammation, and cardiovascular diseases.

properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O4/c26-22(17-9-10-20-21(13-17)28-12-11-27-20)24-14-15-5-7-16(8-6-15)23-25-18-3-1-2-4-19(18)29-23/h1-10,13H,11-12,14H2,(H,24,26)

InChI Key

LYJPIWONFAEOII-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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